molecular formula C37H43ClN4O13 B10815357 Unii-S098K6hgd9 CAS No. 1361563-03-2

Unii-S098K6hgd9

Cat. No.: B10815357
CAS No.: 1361563-03-2
M. Wt: 787.2 g/mol
InChI Key: NGKHWQPYPXRQTM-USZGXNDZSA-N
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Description

Unii-S098K6hgd9, also known as Aldoxorubicin Hydrochloride, is a tumor-targeted conjugate of doxorubicin. It is designed to deliver doxorubicin, a well-established anti-cancer agent, directly to tumor cells. This compound utilizes an acid-sensitive linker that binds to albumin, allowing the cytotoxic payload to preferentially accumulate in the tumor and potentially spare the surrounding healthy tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldoxorubicin Hydrochloride is synthesized through a series of chemical reactions involving doxorubicin and a maleimidocaproyl hydrazone linker. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Aldoxorubicin Hydrochloride involves scaling up the synthetic process while ensuring strict quality control measures. The process includes:

Chemical Reactions Analysis

Types of Reactions

Aldoxorubicin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aldoxorubicin Hydrochloride has several scientific research applications, including:

Mechanism of Action

Aldoxorubicin Hydrochloride exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: The parent compound of Aldoxorubicin Hydrochloride, used widely in cancer treatment.

    Epirubicin: Another anthracycline antibiotic similar to doxorubicin but with different pharmacokinetic properties.

    Daunorubicin: An anthracycline used in the treatment of leukemia

Uniqueness

Aldoxorubicin Hydrochloride is unique due to its targeted delivery mechanism, which allows for higher doses of doxorubicin to be delivered directly to the tumor site while minimizing systemic toxicity. This targeted approach enhances the efficacy of the treatment and reduces the side effects commonly associated with doxorubicin .

Properties

CAS No.

1361563-03-2

Molecular Formula

C37H43ClN4O13

Molecular Weight

787.2 g/mol

IUPAC Name

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/t17-,20-,22-,27-,32+,37-;/m0./s1

InChI Key

NGKHWQPYPXRQTM-USZGXNDZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl

Origin of Product

United States

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